molecular formula C17H18N4O B11775926 (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

(3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11775926
M. Wt: 294.35 g/mol
InChI Key: IGUAHHXOQSUTNY-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile or amidine under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

  • It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.

Medicine:

  • Potential applications in medicinal chemistry include the development of new therapeutic agents targeting specific diseases or conditions.

Industry:

  • The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its activity.

Comparison with Similar Compounds

  • 3-(5-Methoxy-o-tolyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole
  • m-Tolyl isocyanate
  • tert-Butyl carbamate

Uniqueness:

  • The presence of both methoxyphenyl and o-tolyl groups attached to the triazole ring makes (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine unique compared to other triazole derivatives. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C17H18N4O/c1-11-6-3-4-9-14(11)16-19-17(21-20-16)15(18)12-7-5-8-13(10-12)22-2/h3-10,15H,18H2,1-2H3,(H,19,20,21)

InChI Key

IGUAHHXOQSUTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)C(C3=CC(=CC=C3)OC)N

Origin of Product

United States

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